7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
7-(2,4-Dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a dichlorobenzyl substituent at the 7-position and a 3,5-dimethylpyrazole group at the 8-position. Its molecular formula is C₁₈H₁₅Cl₂N₆O₂, with a calculated molecular weight of 418.3 g/mol.
Properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O2/c1-9-6-10(2)26(23-9)17-21-15-14(16(27)22-18(28)24(15)3)25(17)8-11-4-5-12(19)7-13(11)20/h4-7H,8H2,1-3H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLOKDMSOOYCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , with CAS number 1013988-73-2, belongs to a class of purine derivatives that have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on antifungal properties and structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 447.3 g/mol
- Structure : The compound features a purine core substituted with a dichlorobenzyl group and a pyrazole moiety, which are known to influence its biological activity.
Antifungal Activity
Recent studies have highlighted the compound's potential as an antifungal agent. In particular, its efficacy against various fungal pathogens has been evaluated through in vivo experiments.
Case Study Findings :
-
Fungal Pathogens Tested :
- Corynespora cassiicola
- Pseudomonas syringae pv. Lachrymans
- Pseudoperonospora cubensis
-
Efficacy Results :
- Compounds similar to this structure displayed significant antifungal activity with control efficacies exceeding 80% against Corynespora cassiicola at concentrations of 500 μg/mL.
- Comparative analysis showed that certain derivatives exhibited higher activity than standard antifungal controls like iprodione and validamycin .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The following observations were made regarding the SAR:
- Substituent Effects : The presence of different substituents on the benzyl and pyrazole rings significantly affects antifungal potency. For instance, phenyl groups generally enhance activity against Corynespora cassiicola, while cyclopropyl groups may be more effective against Pseudoperonospora cubensis.
| Compound | Substituent | Activity Against Corynespora cassiicola (%) |
|---|---|---|
| 7b | Phenyl | >80% |
| 7c | Phenyl | >80% |
| 7e | Cyclopropyl | 71.03% |
| Iprodione | - | 53.52% |
| Validamycin | - | 78.20% |
This table summarizes the antifungal activities of selected compounds compared to standard treatments .
While specific mechanisms for this compound remain under investigation, preliminary studies suggest that it may disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth. Molecular modeling approaches are being utilized to further elucidate these interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The closest analog identified in the evidence is 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 1019100-14-1), which substitutes the 2,4-dichlorobenzyl group with a 2-chloro-6-fluorobenzyl moiety . This difference alters electronic properties and steric bulk:
- Target compound : Two chlorine atoms at the 2- and 4-positions of the benzyl group increase lipophilicity (higher logP) and may enhance membrane permeability.
Physicochemical Properties
Structural Analysis Techniques
Crystallographic data for such compounds may be refined using SHELX software , a widely used tool for small-molecule structural determination . The robustness of SHELXL in handling high-resolution data makes it suitable for analyzing subtle conformational differences between the target and its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
